(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid
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Overview
Description
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains an octanoylamino group, which adds to its structural complexity and potential functionality in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Acylation: The protected amino acid is then acylated with octanoyl chloride to introduce the octanoylamino group. This reaction is carried out in the presence of a base such as triethylamine.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
- Used as a building block in peptide synthesis due to the presence of the Fmoc protecting group.
- Employed in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- Utilized in the study of protein-protein interactions and enzyme mechanisms.
- Acts as a precursor for the synthesis of biologically active peptides.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its role in the development of novel therapeutic agents.
Industry:
- Applied in the production of specialty chemicals and advanced materials.
- Used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed, revealing the free amino group for further functionalization.
Molecular Targets and Pathways:
- The compound targets amino groups in peptides and proteins.
- It is involved in pathways related to peptide bond formation and protein synthesis.
Comparison with Similar Compounds
®-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-m-tolyl-acetic acid: Similar in structure but with a different acyl group.
N6-(((9H-fluoren-9-yl)methoxy)carbonyl)-N2-(tert-butoxycarbonyl)-L-lysine: Contains both Fmoc and tert-butoxycarbonyl protecting groups.
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-homoserine: Features a tert-butyldimethylsilyl group in addition to the Fmoc group.
Uniqueness:
- The presence of the octanoylamino group distinguishes (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid from other similar compounds, potentially offering unique properties and applications in peptide synthesis and beyond.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(octanoylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-2-3-4-5-6-15-24(29)27-16-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,2-6,15-17H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFAUGZXBGIJDJ-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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